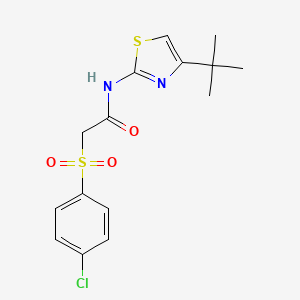

2-(4-Tert-butylbenzenesulfonamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The synthesis of a series of N-tert-butyl amides in excellent isolated yields can be achieved via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 .Aplicaciones Científicas De Investigación

Synthesis of Polyamides and Polymers : This compound has been utilized in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, offering useful levels of thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).

Design of Oxidation Catalysts : It has been used as a substituent in the design of iron phthalocyanine, a potential oxidation catalyst. This compound demonstrates remarkable stability under oxidative conditions, making it suitable for olefins oxidation processes (Işci et al., 2014).

Synthesis of Aromatic Polyamides : In another application, this compound was used for the synthesis of aromatic polyamides based on a bis(ether‐carboxylic acid) or a dietheramine derived from tert‐butylhydroquinone. These polyamides showed good solubility in organic solvents and exhibited high thermal stability (Yang, Hsiao, & Yang, 1999).

Preparation of Methansulfonates of Aromatic Acidamide : This compound has been used in the preparation of methansulfonates of aromatic acidamide. These methansulfonates display interesting physicochemical properties like surface tension, specific gravity, and electroconductivity, making them potentially useful in various industrial applications (Negoro & Suzuki, 1970).

Use in Copper Complexes and Chemical Nucleases : 2-(4-Tert-butylbenzenesulfonamido)benzamide has also been used in the formation of copper complexes which act as chemical nucleases. These complexes are capable of inducing a variety of DNA damages, highlighting their potential in biochemical research (Macías et al., 2006).

Catalysis and Organic Synthesis : In the field of organic chemistry, it has played a role in catalysis, for example, in the oxidation of alcohols to corresponding carbonyl compounds (Matsuo et al., 2003).

Inhibition of Copper Corrosion : This compound has been studied for its corrosion inhibition effects on copper in acidic solutions, showcasing its potential in material science and engineering (Zor et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-17(2,3)12-8-10-13(11-9-12)23(21,22)19-15-7-5-4-6-14(15)16(18)20/h4-11,19H,1-3H3,(H2,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXMNCSEJPHFCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tert-butylbenzenesulfonamido)benzamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2357288.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)

![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)